molecular formula C18H16F3N3O2 B2952413 2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide CAS No. 2108756-95-0

2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide

Cat. No.: B2952413
CAS No.: 2108756-95-0
M. Wt: 363.34
InChI Key: XFWFFMINQYZTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl and imidazopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler compound with similar trifluoromethyl functionality.

    4-Methoxyphenylimidazo[1,5-a]pyridine: Shares the imidazopyridine core structure.

Uniqueness

2,2,2-Trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide is unique due to the combination of trifluoromethyl and imidazopyridine moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c1-26-13-7-5-12(6-8-13)16-14-4-2-3-11-24(14)15(23-16)9-10-22-17(25)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWFFMINQYZTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.